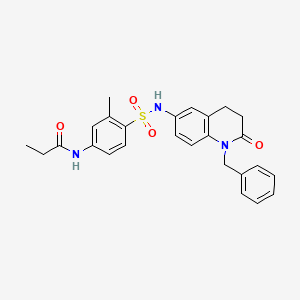
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, also known as BOTQ, has a molecular formula of C23H22N2O4S and a molecular weight of 422.51. It is known for its potential applications in various fields of research and industry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide”.Molecular Structure Analysis
The molecular structure of a similar compound, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide (BOTQ), has a molecular formula of C23H22N2O4S and a molecular weight of 422.51.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions of “N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide”.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of “N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide”.Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Characterization
The synthesis and characterization of new compounds often involve complex chemical structures similar to the compound . For instance, novel synthetic methods have been developed for creating tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, which are characterized by their unique structural features and potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017). Such methodologies typically involve nucleophilic substitution reactions and aim to explore the compounds' activities in future research.
Pharmacological Potential
Research on compounds with similar structures to "N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide" has shown potential in various pharmacological areas. For instance, studies on substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their sulfur analogs have explored their synthesis and potential biological activities, laying groundwork for future pharmacological applications (Chau, Saegusa, & Iwakura, 1982).
Enzyme Inhibition
Compounds bearing the tetrahydroquinoline moiety have been investigated for their inhibitory effects on various enzymes, suggesting potential therapeutic applications. For example, studies on aromatic sulfonamide inhibitors of carbonic anhydrases have demonstrated their effectiveness in nanomolar concentrations, highlighting the diversity of biological activities exhibited by these compounds (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer and Antimicrobial Activities
The structure of "N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide" suggests potential for anticancer and antimicrobial applications. Research on related compounds has shown promising results in this regard, with certain derivatives displaying cytotoxic activities against cancer cell lines and antimicrobial effects against a range of pathogens (Redda, Gangapuram, & Ardley, 2010).
Safety And Hazards
The similar compounds N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide (BOTQ) and N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide are not intended for human or veterinary use12. They are for research use only12.
Zukünftige Richtungen
The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide (BOTQ) is known for its potential applications in various fields of research and industry1. However, specific future directions for “N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide” are not available.
Eigenschaften
IUPAC Name |
N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-25(30)27-21-11-13-24(18(2)15-21)34(32,33)28-22-10-12-23-20(16-22)9-14-26(31)29(23)17-19-7-5-4-6-8-19/h4-8,10-13,15-16,28H,3,9,14,17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZNFJWLVQYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

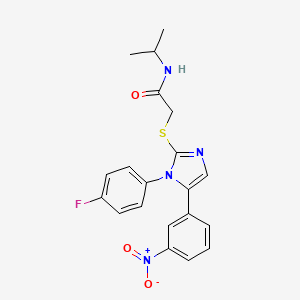
![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)
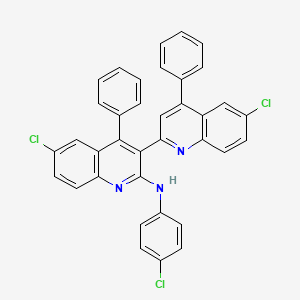
![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)

![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)
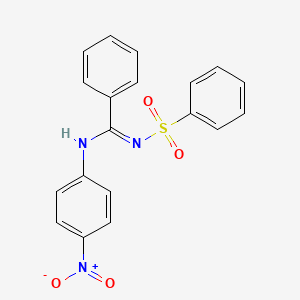
![6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol](/img/structure/B2890338.png)
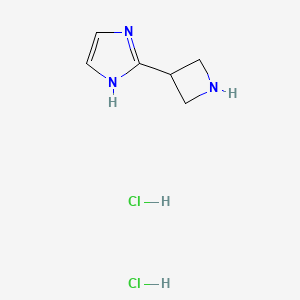
![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)
![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)